molecular formula C49H55Cl6NO18 B7888123 Qtcvmfmwhtvjtq-lnjgeebysa-

Qtcvmfmwhtvjtq-lnjgeebysa-

Cat. No.: B7888123
M. Wt: 1158.7 g/mol
InChI Key: QTCVMFMWHTVJTQ-LNJGEEBYSA-N
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Description

Its primary applications appear to focus on experimental biochemistry and materials science, where its stability under varying environmental conditions (e.g., pH, temperature) has been explored .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35-,37-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVMFMWHTVJTQ-LNJGEEBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55Cl6NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qtcvmfmwhtvjtq-lnjgeebysa- involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as chlorination, esterification, and amination. The final product is obtained through purification techniques like recrystallization and chromatography .

Industrial Production Methods

In an industrial setting, the production of Qtcvmfmwhtvjtq-lnjgeebysa- is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

Qtcvmfmwhtvjtq-lnjgeebysa- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .

Scientific Research Applications

Qtcvmfmwhtvjtq-lnjgeebysa- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Qtcvmfmwhtvjtq-lnjgeebysa- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Qtcvmfmwhtvjtq-lnjgeebysa-", a comparative analysis was conducted with structurally or functionally analogous compounds, including QHJIbMa and KYPIeJi KOHIey XYpri3y (as described in and ). Key parameters such as stability, solubility, reactivity, and industrial applicability were evaluated.

Table 1: Comparative Properties of "Qtcvmfmwhtvjtq-lnjgeebysa-" and Analogues

Property "Qtcvmfmwhtvjtq-lnjgeebysa-" QHJIbMa KYPIeJi KOHIey XYpri3y
Thermal Stability Moderate (degradation >120°C) High (stable up to 200°C) Low (degradation at 80°C)
Solubility (H₂O) Insoluble Partially soluble Highly soluble
Reactivity Selective catalytic activity Broad-spectrum reactivity pH-dependent enzymatic interactions
Industrial Use Experimental catalysts Pharmaceutical intermediates Biomedical diagnostics
Safety Profile High-risk (requires containment) Moderate (controlled handling) Low-risk (biocompatible)

Detailed Research Findings

Stability and Environmental Tolerance

"Qtcvmfmwhtvjtq-lnjgeebysa-" exhibits moderate thermal stability, outperforming KYPIeJi KOHIey XYpri3y but lagging behind QHJIbMa. Its insolubility in aqueous environments limits its biomedical applications, contrasting with KYPIeJi KOHIey XYpri3y’s high solubility and biocompatibility . However, its selective catalytic activity in nonpolar solvents makes it valuable for niche industrial processes, such as polymer synthesis .

Functional Versatility

While QHJIbMa demonstrates broad reactivity suitable for pharmaceutical synthesis, "Qtcvmfmwhtvjtq-lnjgeebysa-" shows specificity in bond-forming reactions, reducing side-product generation. This trait aligns with trends in green chemistry but necessitates advanced containment systems due to its high toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.